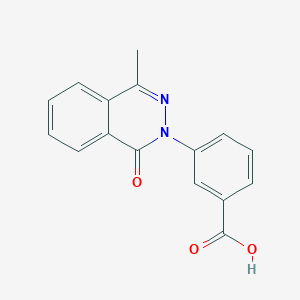

3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various benzoic acid derivatives and their synthesis, which can provide insights into the general class of compounds to which the target molecule belongs. Benzoic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

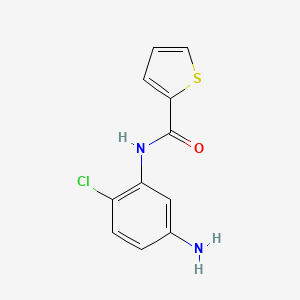

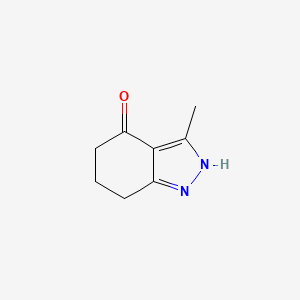

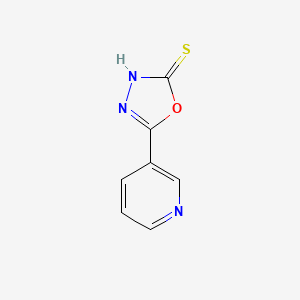

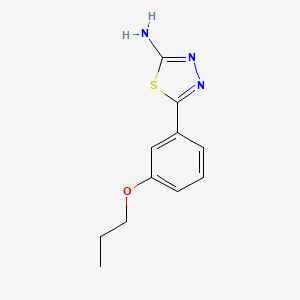

The synthesis of benzoic acid derivatives often involves condensation reactions, as seen in the synthesis of 2-methoxy-benzoic acid esters and the use of Meldrum's acid for the synthesis of propanoic acids . The synthesis of complex benzoic acid derivatives can also involve the use of nitrogenous bases to form hybrid compounds or the use of specific reagents like 1,1'-carbonyldiimidazole (CDI) for the synthesis of oxadiazolyl benzoic acids . These methods highlight the versatility of benzoic acid chemistry and the potential approaches that might be used for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . Single-crystal X-ray diffraction is also a common method for determining the crystal structure of these compounds . The molecular structures and geometries can be optimized using computational methods like density functional theory (DFT) . These techniques would be applicable for analyzing the molecular structure of "3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid".

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism , as well as reactions with other pharmacophoric fragments to create hybrid systems . The reactivity of the benzoic acid moiety allows for the formation of diverse structures with potential biological activities. The target compound may also undergo similar reactions, which could be explored for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of substituents on the benzoic acid ring can affect the compound's acidity and its ability to form hydrogen bonds . These properties are crucial for the compound's biological activity and pharmacokinetics. Understanding these properties is essential for the development of new drugs based on the benzoic acid scaffold.

Wissenschaftliche Forschungsanwendungen

Metabolite Profiling and Detoxification

3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid has been implicated in studies related to metabolite profiling and the detoxification process in humans. Research highlights the physiological significance of glycine conjugation reactions in detoxification, particularly concerning benzoic acid. Studies have explored the metabolic perturbations due to xenobiotic interventions, revealing inter-individual variations in the detoxification of such compounds. Glycine conjugation has been identified as a rate-limiting step in the metabolism of solvents like toluene and xylene, pivotal in understanding the body's capacity to handle chemical exposures (Irwin et al., 2016), (Riihimäki, 1979).

Occupational Health and Sensitization

This compound has been studied in the context of occupational health, where its derivatives have been associated with IgE-mediated sensitization and respiratory diseases. Workers exposed to derivatives of benzoic acid in specific industrial settings have shown symptoms of asthma, rhinitis, and urticaria, suggesting that the compound can provoke occupational asthma, rhinitis, and contact urticaria through IgE-mediated mechanisms. These findings emphasize the need for stringent exposure control measures in workplaces dealing with such compounds to prevent related diseases (Suojalehto et al., 2015), (Suojalehto et al., 2017).

Exploring the Biochemical Properties

The biochemical properties and implications of 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid and its derivatives have been a subject of study, contributing to a deeper understanding of its role and effects in various biological processes. Research delves into aspects like the kinetics of urinary excretion of metabolites, providing insights into the body's response to exposure to such compounds (Jone & Wu, 1988).

Eigenschaften

IUPAC Name |

3-(4-methyl-1-oxophthalazin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10-13-7-2-3-8-14(13)15(19)18(17-10)12-6-4-5-11(9-12)16(20)21/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOHRRADPCYDSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350645 |

Source

|

| Record name | 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

CAS RN |

296790-56-2 |

Source

|

| Record name | 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)